![molecular formula C16H16BrN3O2S B4621858 N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)
N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide
Overview
Description
Hydrazinecarbothioamides are a class of compounds known for their versatile chemical properties and potential applications in various domains including pharmaceuticals and materials science. Their reactivity and functional diversity make them suitable for a wide range of synthetic applications.
Synthesis Analysis
Synthetic approaches to hydrazinecarbothioamide derivatives typically involve the condensation reactions of hydrazine with isothiocyanates or aldehydes in the presence of suitable catalysts. For example, synthesis methodologies can include reactions under reflux conditions in ethanol or piperidine solution, highlighting the adaptability and efficiency of these synthetic routes for generating complex molecular architectures (Hassan et al., 2016).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, often involved in forming stable intramolecular and intermolecular hydrogen bonds. Crystallographic studies reveal that these compounds can exhibit coplanar configurations and participate in hydrogen bonding, contributing to their stability and reactivity (Vimala et al., 2014).
Scientific Research Applications
Spectral and Modeling Studies
Spectral Structure Elucidation : The spectral studies and modeling on related compounds like N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide have revealed insights into their structural properties, including hydrogen bond formation and chelation behavior with various metals. These studies are pivotal for understanding the chemical and physical properties of similar compounds, facilitating their application in designing metal complexes with desired characteristics (Abou‐Melha, 2021).
Anticancer Activity
Antioxidant and Antitumor Activities : Research on similar compounds has shown significant antioxidant and antitumor activities, highlighting the potential therapeutic applications of these chemicals. For instance, ligands and their metal complexes, like those involving Cd(II), exhibit strong activities, pointing towards their use in developing anticancer agents (Abou Melha et al., 2021).
Synthesis of Derivatives
Synthesis of New Thiazole and Pyrimidine Derivatives : The reaction of closely related compounds with various reagents has led to the creation of new thiazole and pyrimidine derivatives, expanding the chemical library of substances with potential biological activities. Such synthetic pathways are crucial for the development of novel drugs and materials (Gomha & Badrey, 2013).
Fluorescence Probing
Fluorescent Probe for Hydrazine Detection : Derivatives of the chemical have been used in developing sensitive fluorescent probes for hydrazine detection. These probes, such as Naphthalimide Trifluoroacetyl Acetonate, offer high selectivity and sensitivity, essential for environmental monitoring and biological applications (Lee et al., 2013).
properties
IUPAC Name |
1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-2-7-18-16(23)20-19-15(21)10-22-14-6-4-11-8-13(17)5-3-12(11)9-14/h2-6,8-9H,1,7,10H2,(H,19,21)(H2,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXQTFCVPYYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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